1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Description
Properties
IUPAC Name |
1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVRYFNGBGHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=N1)CCN2CCN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473042 | |
| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-02-6 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[4,5-dihydro-1H-imidazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] typically involves the reaction of imidazole with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the imidazole rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the bis-imidazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include imidazole, ethylene dibromide, and a strong base such as sodium hydroxide or potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole rings to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Coordination Chemistry
- Role as Ligand : 1H-Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to coordinate with metal ions. This property allows them to form stable complexes that can be utilized in catalysis and material science.
2. Biological Activity
- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.
3. Medicinal Chemistry
- Therapeutic Potential : Ongoing research is exploring the use of 1H-Imidazole derivatives in treating diseases such as cancer and diabetes. Its ability to interact with biological macromolecules suggests potential as an enzyme inhibitor or modulator.
Industrial Applications
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] is also employed in various industrial applications:
- Production of Polymers and Resins : The compound serves as a building block in synthesizing advanced polymers and resins used in coatings and adhesives.
- Material Science : Its unique properties allow for the development of new materials with specific functionalities.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1H-Imidazole exhibited potent antimicrobial effects against resistant bacterial strains. The research involved testing various concentrations against pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition at low micromolar concentrations.
Case Study 2: Coordination Complexes
Research on coordination complexes formed with 1H-Imidazole derivatives revealed their efficacy in catalyzing organic reactions. For instance, complexes involving transition metals demonstrated enhanced catalytic activity in oxidation reactions compared to traditional catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Imidazoline Derivatives with Ethylene Bridges
1,1'-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole]
- CAS: Not explicitly listed, but synonyms include 1,1′-Ethylenebis-2,2′-heptadecylimidazoline .
- Key Differences :
- Reactivity : The long alkyl chains reduce solubility in polar solvents but improve adsorption on metal surfaces .
1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro- (VA-041)
Imidazole Derivatives with Alternative Linkers
2,2'-Iminobisacetonitrile
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects : Ethylene-bridged imidazolines exhibit lower electron density at the nitrogen centers compared to azo-linked derivatives, reducing their nucleophilicity but improving stability in acidic environments .
- Thermal Behavior : Azo-linked derivatives (e.g., VA-041) decompose exothermically at moderate temperatures (~50°C), making them suitable for low-temperature polymerizations . In contrast, ethylene-bridged compounds with long alkyl chains exhibit higher thermal stability, ideal for industrial processes .
- Solubility: Heptadecyl-substituted variants are lipophilic, whereas nortallow alkyl derivatives offer a balance of hydrophobicity and dispersibility in aqueous systems .
Biological Activity
Overview
1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] is a chemical compound characterized by its unique structure featuring two imidazole rings linked by an ethylene bridge. Its molecular formula is C8H10N4. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
The synthesis of 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] typically involves the reaction of imidazole with ethylene dibromide under basic conditions. This process employs a nucleophilic substitution mechanism where the nitrogen atoms of the imidazole rings react with carbon atoms from ethylene dibromide. The resulting compound is valuable in various applications across chemistry and biology due to its versatile properties.
Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Antifungal Activity
Imidazole compounds are also noted for their antifungal properties. A review highlighted that several synthesized derivatives showed promising results against fungal pathogens. For example, compounds similar to 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] have been tested against Candida albicans and other fungi with varying degrees of success .
Antitumor Activity
Recent studies have focused on the antitumor potential of imidazole derivatives. One study evaluated a series of compounds related to 1H-Imidazole and found that specific derivatives exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). Notably, certain compounds induced apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways, such as Bax and Bcl-2 .
The biological activity of 1H-Imidazole compounds can be attributed to their ability to interact with various molecular targets:
- Coordination Chemistry : The imidazole rings can coordinate with metal ions, facilitating their role as ligands in biological systems.
- Enzyme Inhibition : These compounds may inhibit specific enzymes critical for cellular processes.
- Cell Membrane Interaction : The hydrophobic properties allow these compounds to integrate into cell membranes, disrupting their integrity and function.
Comparative Analysis
The following table summarizes the biological activities of 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | Moderate | High | Significant |
| 1-(4-substituted phenyl)-2-ethyl Imidazole | High | Moderate | Moderate |
| 2-(4-substituted phenyl)-imidazoles | Moderate | High | Low |
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Molecules evaluated a series of imidazole derivatives for their antitumor activity. Among these compounds, one derivative demonstrated an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .
Case Study 2: Antifungal Screening
In another investigation focusing on antifungal activity against Candida albicans, several derivatives were synthesized and tested. The results indicated that modifications on the imidazole ring significantly influenced antifungal potency, with some compounds exhibiting superior activity compared to traditional antifungal agents .
Q & A
Q. What are the established synthetic routes for 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-1H-imidazole] derivatives?
Methodological Answer: Common methods include cyclocondensation of 1,2-diamines with aldehydes or ketones under acidic or solvent-free conditions. For example, microwave-assisted synthesis improves yield and reduces reaction time for 4,5-diphenyl-substituted derivatives . Substitution reactions at the imidazole ring (e.g., introducing halides or aryl groups) can be achieved via nucleophilic aromatic substitution or transition-metal catalysis .
Q. How can structural characterization of these compounds be systematically performed?
Methodological Answer: Use a combination of techniques:
- NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen bonding patterns .
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for imidazole rings) .
- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns, as documented in NIST reference data .
- X-ray crystallography (where applicable) to resolve stereochemistry and intermolecular interactions .
Q. What initial biological screening assays are suitable for evaluating imidazole derivatives?
Methodological Answer:
- Cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines to identify potential anticancer agents .
- Antibacterial activity via broth microdilution (MIC determination) against Gram-positive/negative strains .
- Enzyme inhibition screening (e.g., EGFR kinase assays) using fluorescence-based or radiometric methods .
Advanced Research Questions
Q. How to design experiments to evaluate EGFR inhibition by imidazole derivatives?
Methodological Answer:
- Perform molecular docking studies (AutoDock Vina, Schrödinger Suite) to predict binding modes and affinity scores against EGFR tyrosine kinase domains .
- Validate with in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Conduct ADMET analysis (SwissADME, ProTox-II) to assess pharmacokinetic properties and toxicity .
Q. How to address contradictions in substituent effects on biological activity?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing vs. donating groups) and correlating changes with bioactivity data .
- Use multivariate statistical analysis (e.g., PCA or PLS regression) to identify dominant physicochemical parameters (logP, polar surface area) influencing activity .
Q. What strategies optimize the metal-coordination properties of these compounds for catalytic or therapeutic applications?
Methodological Answer:
- Introduce chelating groups (e.g., pyridyl or carboxylate moieties) to enhance metal-binding capacity .
- Characterize metal complexes using UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior.
- Evaluate thermal stability of complexes via DSC/TGA to ensure applicability in high-temperature reactions .
Q. How to resolve discrepancies in reported mechanisms of biological activity (e.g., enzyme inhibition vs. metal ion chelation)?
Methodological Answer:
- Conduct competitive binding assays (e.g., fluorescence quenching) to distinguish between direct enzyme inhibition and indirect metal-dependent pathways .
- Use knockout cell lines (e.g., CRISPR-edited EGFR-deficient cells) to isolate target-specific effects .
Q. What methodologies ensure stability of imidazole derivatives under varying experimental conditions?
Methodological Answer:
- Assess pH-dependent stability via HPLC-UV monitoring of degradation products in buffers (pH 2–12) .
- Study thermal degradation kinetics using accelerated stability testing (40–60°C) and Arrhenius modeling .
- Optimize storage conditions (lyophilization vs. solvent-based) based on DSC phase transition data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
